![molecular formula C24H18N6O B2757899 2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891107-87-2](/img/structure/B2757899.png)

2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

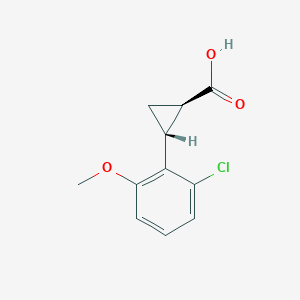

The compound “2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which are part of this compound, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

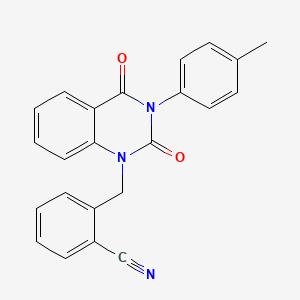

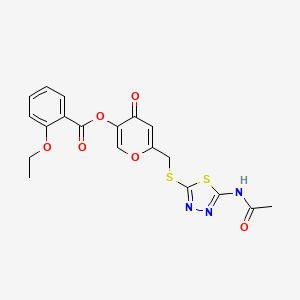

The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis

Triazole compounds, including the one , contain two carbon and three nitrogen atoms . They are part of a five-membered aromatic azole chain . The structure of the compound was solved using the dual-space algorithm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives include aromatic nucleophilic substitution . The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of signals for C=N groups at 1650–1712 cm −1 . The 1 H NMR spectrum showed singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Conclusion

2-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide: is a multifaceted compound with promising applications in cancer therapy, enzyme inhibition, and other pharmacological contexts. However, rigorous studies are necessary to fully explore its potential and safety profile. Researchers continue to investigate its mechanisms of action and evaluate its therapeutic relevance . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Compounds with a similar triazole core have been known to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with similar triazole compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have demonstrated a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O/c1-16-4-2-3-5-20(16)24(31)26-19-8-6-17(7-9-19)21-10-11-22-27-28-23(30(22)29-21)18-12-14-25-15-13-18/h2-15H,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTHDKOZTVVPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)

![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)

![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)

![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)

![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)